S-2,3-Dicarboxyaziridine
Description
Historical Context and Evolution of Aziridine (B145994) Chemistry
The journey of aziridines began in 1888 with the discovery of the parent compound, aziridine, by chemist Siegmund Gabriel. wikipedia.org These three-membered saturated nitrogen-containing heterocycles were initially recognized for their high reactivity, a consequence of their significant ring strain, which is approximately 25 kcal/mol. illinois.edubaranlab.org This inherent reactivity makes them valuable synthetic intermediates, capable of undergoing various ring-opening reactions to produce a diverse array of more stable, open-chain or larger ring amine-containing compounds. rawdatalibrary.netrsc.org
Early methods for synthesizing aziridines, such as the Wenker synthesis developed in 1935, often involved the cyclization of β-functionalized ethylamines. illinois.edubaranlab.org Over the decades, the field has witnessed a remarkable evolution in synthetic methodologies. Significant progress has been made in developing more general and efficient preparations, including catalytic and highly enantioselective aziridination reactions. illinois.edu These modern methods have expanded the accessibility and utility of aziridines, transforming them from mere curiosities into indispensable building blocks in organic synthesis. illinois.edursc.org
Significance of Aziridine-2,3-dicarboxylic Acid as a Unique Aziridine Motif
Among the vast family of aziridine derivatives, aziridine-2,3-dicarboxylic acid (C₄H₅NO₄) stands out due to its distinct structural features and versatile chemical nature. uni.lu The presence of two carboxylic acid groups on the strained aziridine ring imparts a high degree of functionality and unique stereochemical possibilities. This dicarboxylic acid substitution significantly influences the electronic properties and reactivity of the aziridine ring.
The natural occurrence of (2S,3S)-(+)-aziridine-trans-2,3-dicarboxylic acid, the first aziridine compound found in nature, underscores its biological relevance. mathnet.ru Its derivatives have been explored as potent inhibitors of cysteine proteases, such as cathepsins, which are implicated in various diseases. nih.gov This inhibitory activity stems from the ability of the activated aziridine ring to act as an electrophile and form covalent bonds with the thiol group of cysteine residues in the active site of these enzymes. tandfonline.com The stereochemistry of the substituents on the aziridine ring plays a crucial role in determining the selectivity and potency of these inhibitors. nih.gov
Overview of Key Research Directions in Aziridine-2,3-dicarboxylic Acid Chemistry
Current research on aziridine-2,3-dicarboxylic acid and its derivatives is multifaceted, with a strong emphasis on its applications in medicinal chemistry and as a versatile synthetic building block.
Key Research Directions:
Synthesis of Novel Derivatives: A primary focus is the development of efficient and stereoselective synthetic routes to access a wide range of aziridine-2,3-dicarboxylic acid derivatives with diverse substituents. researchgate.netnih.gov This includes the synthesis of esters and amides to modulate the compound's physicochemical properties and biological activity. tandfonline.combeilstein-journals.org
Enzyme Inhibition Studies: A significant area of investigation involves the design and evaluation of aziridine-2,3-dicarboxylate-based compounds as inhibitors of various enzymes, particularly cysteine proteases. nih.gov Researchers are exploring how modifications to the peptide backbone and the ester groups of the aziridine moiety affect inhibitory potency and selectivity. nih.gov For instance, derivatives have shown promising activity against parasitic enzymes from Leishmania major and Trypanosoma brucei brucei. nih.gov
Asymmetric Synthesis and Chiral Auxiliaries: The chiral nature of substituted aziridine-2,3-dicarboxylic acids makes them attractive targets for asymmetric synthesis. researchgate.net Furthermore, their rigid, conformationally constrained structure makes them suitable for use as chiral auxiliaries in various chemical transformations, enabling the synthesis of other enantiomerically pure molecules. researchgate.net
Development of Bioactive Compounds: Beyond enzyme inhibition, research is expanding to explore other potential therapeutic applications of aziridine-2,3-dicarboxylic acid derivatives. Their structural similarity to α,β-unsaturated β-arylated compounds, which exhibit cytotoxic and anti-angiogenic effects, suggests potential applications in cancer research. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
116063-93-5 |
|---|---|
Molecular Formula |
C4H5NO4 |
Molecular Weight |
131.09 g/mol |
IUPAC Name |
aziridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C4H5NO4/c6-3(7)1-2(5-1)4(8)9/h1-2,5H,(H,6,7)(H,8,9) |
InChI Key |
IFCCPDAHQDGHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(N1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Aziridine 2,3 Dicarboxylic Acid and Its Derivatives
Direct Aziridination Strategies
Direct aziridination involves the formation of the aziridine (B145994) ring in a single step, typically through the addition of a nitrogen source to a carbon-carbon double bond or a carbon source to a carbon-nitrogen double bond. nih.gov
Catalytic Asymmetric Aziridination of Imines
A prominent method for synthesizing chiral aziridines is the catalytic asymmetric aziridination of imines. This approach utilizes a carbene source, often a diazo compound like ethyl diazoacetate, to react with an imine in the presence of a chiral catalyst. nih.gov
Transition metal catalysts have proven effective in mediating the asymmetric aziridination of imines. Wulff and Thurston's research groups have extensively studied the use of diazo carbene sources with various catalysts. nih.gov Boron-based catalysts, particularly those derived from vaulted binaphthol (VANOL) and vaulted biphenanthrol (VAPOL) ligands, have shown high efficacy. nih.govmsu.edu For instance, catalysts prepared from triphenylborate and VANOL or VAPOL can achieve high enantiomeric excesses (ee), often in the range of 90-95%. nih.gov The active catalyst is a pyroborate species. nih.gov These catalysts can be used in low molar percentages and still maintain high enantioselectivity. msu.edumsu.edu
Copper salts are also utilized in aziridination reactions, particularly in the Evans aziridination, which involves the reaction of olefins with a nitrene precursor like PhI=NTs. nih.govresearchgate.net Furthermore, rhodium-catalyzed reactions of bicyclic aziridines with vinyl carbenes can lead to ring expansion, forming complex dehydropiperidines. researchgate.net
| Catalyst System | Imine Type | Carbene/Nitrene Source | Key Features | Reference |
|---|---|---|---|---|
| VANOL/VAPOL-Boron Complex | N-DAM-protected imines | Ethyl diazoacetate | High enantioselectivity (90-95% ee), VANOL catalyst is slightly faster. | nih.govmsu.edu |
| Copper Salts (Evans Aziridination) | Cinnamate-type substrates (olefins) | PhI=NTs | Classic method for synthesizing aziridine structures. | nih.gov |
| Rhodium Catalysts | Bicyclic aziridines | Vinyl carbenes | Leads to [3+3] ring expansion to form dehydropiperidines. | researchgate.net |
Organocatalysis offers a metal-free alternative for stereoselective aziridination. Chiral Brønsted acids, such as trifluoroacetic acid and triflic acid, can catalyze the direct aza-Darzens synthesis of N-alkyl cis-aziridines from Schiff bases and diazo compounds with high cis-diastereoselectivity. organic-chemistry.org Axially chiral dicarboxylic acids have also been employed to catalyze the asymmetric aziridination of N-Boc imines with diazoacetamides, yielding chiral aziridines with very high enantioselectivities. researchgate.net
Aza-Darzens Reaction and Variants
The aza-Darzens reaction is a classic method for aziridine synthesis, involving the condensation of an imine with an α-halo ester in the presence of a base. organic-chemistry.org This reaction can be adapted for asymmetric synthesis by using chiral auxiliaries. For example, the reaction of a chiral enolate derived from bromoacetylcamphorsultam with N-(diphenylphosphinyl)imines produces cis-N-(diphenylphosphinyl)aziridinylcarbonyl sultams with high diastereomeric excess. rsc.org
Variations of the aza-Darzens reaction include the use of different metal enolates and reaction conditions to control stereoselectivity. nih.gov For instance, N-phosphinyl imines have been successfully used in aza-Darzens reactions with ester enolates to produce cis-aziridines in good yields and high diastereomeric excess. nih.gov A Reformatsky-type aza-Darzens reaction using inactivated zinc metal and fluorodibromoacetate has been employed to synthesize 3-arylated 2-fluoro aziridine-2-carboxylates. nih.gov
| Reaction Variant | Reactants | Key Features | Reference |
|---|---|---|---|
| Classic Aza-Darzens | Imine + α-halo ester + base | Forms α,β-epoxy esters (glycidic esters) which can be converted to aziridines. | organic-chemistry.org |
| Asymmetric Aza-Darzens | N-(diphenylphosphinyl)imines + chiral enolate of bromoacetylcamphorsultam | High diastereoselectivity for cis-aziridines. | rsc.org |
| Aza-Darzens with Chiral Imines | Chiral N-phosphinyl imines + ester enolates | Good yields and high cis-selectivity. | nih.gov |
| Reformatsky-type Aza-Darzens | Imines + fluorodibromoacetate + inactivated zinc | Synthesis of 2-fluoro aziridine-2-carboxylates. | nih.gov |
Carbene and Nitrene Insertion Methodologies
Carbene and nitrene insertion reactions represent another powerful strategy for synthesizing aziridines. nih.govresearchgate.net Metal-catalyzed C-H insertion reactions of carbenes and nitrenes can be highly regio-, diastereo-, and enantioselective. researchgate.net For example, rhodium-catalyzed nitrene insertion into the ortho-C-H bond of an aryl moiety can lead to the formation of carbazolones and indolones. chemrxiv.org
The reaction of olefins with active nitrene species is a well-established method for aziridine synthesis. nih.gov Evans aziridination, using PhI=NTs as a nitrene precursor in the presence of copper catalysts, is a notable example. nih.gov Intramolecular nitrene insertion into a copper(I)-N-heterocyclic carbene bond has also been developed to yield fused nitrogen heterocycles. rsc.org
Ring-Closing Reactions from Acyclic Precursors
The formation of the aziridine ring can also be achieved through the cyclization of acyclic precursors. This typically involves an intramolecular nucleophilic substitution. A common method is the Gabriel-Cromwell type cyclization of halogenated substrates with amines. mdpi.com For instance, 2-amino alcohols can be converted to N-tosyl aziridines via tosylation and in situ cyclization. organic-chemistry.org
Another approach is the Michael-induced ring-closure (MIRC) strategy, which allows for the synthesis of 2-substituted aziridine-2-carboxylic esters from a broad range of nucleophiles. x-mol.com Additionally, the synthesis of (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid has been achieved from L(+)-diethyl tartrate through ring-opening of the corresponding epoxide with trimethylsilyl (B98337) azide (B81097), followed by treatment with triphenylphosphine (B44618). ru.nlresearchgate.net
Cyclization of Azido (B1232118) Alcohols
A prominent method for synthesizing aziridine derivatives involves the cyclization of 2-azido alcohols. This transformation is often achieved using phosphines, such as triphenylphosphine (PPh₃), in what is known as the Staudinger reaction. The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes an intramolecular cyclization to form the aziridine ring with the elimination of triphenylphosphine oxide.
This approach has been successfully applied to the synthesis of enantiopure trans-aziridine-2,3-dicarboxylates. researchgate.net Starting from the corresponding anti-3-azido-2-hydroxysuccinates, treatment with triphenylphosphine in N,N-dimethylformamide (DMF) yields the desired trans-aziridines in good yields, typically between 70-75%. researchgate.net This method is valued for its reliability in establishing the trans stereochemistry of the final product. The Mitsunobu reaction also provides a pathway for the cyclization of 2-azido alcohols to aziridines. wikipedia.org
Table 1: Synthesis of trans-Aziridine-2,3-dicarboxylates via Azido Alcohol Cyclization researchgate.net
| Starting Material | Reagent | Solvent | Product | Yield |
|---|
Intramolecular Nucleophilic Substitution of Haloamines or Amino Alcohols
The intramolecular cyclization of vicinal haloamines or activated amino alcohols is a fundamental and widely used strategy for aziridine synthesis, often referred to as the Gabriel-Cromwell or Wenker synthesis. nih.govwikipedia.org In this SN2 reaction, a base is used to deprotonate the amine or a hydroxyl group is converted into a good leaving group, which is then displaced by the nitrogen atom to form the three-membered ring. wikipedia.orgmdpi.com
A short synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates has been developed involving the amination, bromination, and subsequent base-induced cyclization of alkyl 2-(bromomethyl)acrylates. nih.gov This method highlights the formation of aziridines as the kinetically favored products. nih.gov
For amino alcohols, direct cyclization can be challenging. A common approach involves converting the alcohol into a better leaving group, such as a sulfate (B86663) ester. organic-chemistry.org In an improved, mild variation of the Wenker synthesis, 2-amino alcohols are treated with chlorosulfonic acid to form sulfate esters, which are then cyclized using sodium hydroxide (B78521) or even the non-nucleophilic sodium carbonate. organic-chemistry.org Alternative one-pot procedures can transform 2-amino alcohols directly into N-tosyl aziridines. organic-chemistry.org For less hindered substrates, tosylation followed by in situ cyclization with potassium hydroxide is effective, while more substituted amino alcohols give better yields using potassium carbonate in acetonitrile. organic-chemistry.org
Transformations from Oxiranes (Epoxides)
Epoxides are excellent precursors for the synthesis of aziridines due to their structural similarity and the well-established chemistry of their ring-opening reactions. iupac.org The conversion of an epoxide to an aziridine involves a two-step sequence: nucleophilic ring-opening of the epoxide with an azide source, followed by reduction of the resulting azido alcohol and subsequent ring closure. researchgate.net
A key example is the synthesis of (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid, a naturally occurring compound, from diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate. researchgate.net The process involves:
Ring-opening: The epoxide is opened with trimethylsilyl azide (TMSN₃) in DMF containing ethanol (B145695). This step proceeds with inversion of configuration at one of the carbon centers.
Ring-closure: The resulting azido alcohol is treated with triphenylphosphine (PPh₃) in DMF. This induces reduction of the azide and cyclization to form the aziridine ring. researchgate.net
Subsequent hydrolysis of the ester groups with lithium hydroxide and acidification provides the final (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid. researchgate.net This stereo-controlled route demonstrates the power of using chiral epoxides to generate enantiomerically pure aziridines. acs.org
Novel Synthetic Routes and Sustainable Chemistry Approaches
Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally benign methods for constructing aziridine rings. These include photochemical and electrochemical techniques that avoid harsh reagents, as well as biocatalytic methods that offer high enantioselectivity.
Photochemical and Electrochemical Methods
Photochemical and electrochemical approaches represent sustainable alternatives to traditional synthetic methods. researchgate.net Electrochemical synthesis, in particular, avoids the need for external chemical oxidants and often generates minimal waste. acs.org
An electrochemical oxidative dehydrogenative C(sp³)–H amination has been reported for the construction of trans-2,3-disubstituted aziridines. acs.org This method uses potassium iodide (KI) as both a mediator and an electrolyte in an undivided cell at room temperature, generating only hydrogen gas as a byproduct. acs.org
Another innovative approach is the electrochemical Mitsunobu-type cyclization of amino alcohols. rsc.org This method replaces the problematic azodicarboxylate chemical oxidants used in the classic Mitsunobu reaction with anodic oxidation. rsc.org The reaction proceeds by generating an alkoxyphosphonium species via anodic oxidation of the alcohol in the presence of a phosphine, which then undergoes intramolecular cyclization. This has been successfully applied to the cyclization of N-(2-hydroxyethyl)-toluenesulfonamide to the corresponding aziridine. rsc.org
Table 2: Electrochemical Synthesis of an Aziridine Derivative rsc.org
| Starting Material | Reagents/Conditions | Anode/Cathode | Product | Yield |
|---|
Enzymatic Resolution for Enantiopure Aziridines
Enzymatic methods are highly valued for their ability to produce enantiomerically pure compounds under mild conditions. Lipases, in particular, have been shown to catalyze the enantioselective hydrolysis of a wide range of racemic esters, a process known as kinetic resolution.
This strategy has been applied to the resolution of N-substituted aziridine-2-carboxylates and -2,3-dicarboxylates. researchgate.net The enzymatic hydrolysis proceeds with good to excellent stereochemical purity, allowing for the separation of one enantiomer as the hydrolyzed acid while the other remains as the unreacted ester. researchgate.net For example, lipase (B570770) from Candida cylindracea has been used effectively for this purpose. researchgate.net While this method is powerful for obtaining chiral building blocks, a related study on N-alkyloxaziridine-3,3-dicarboxylic esters noted that the efficiency can vary depending on the specific substrate structure.
Preparation of Specific Stereoisomers and Functionalized Derivatives
The biological activity and synthetic utility of aziridine-2,3-dicarboxylic acid are highly dependent on its stereochemistry and the presence of functional groups. organic-chemistry.org Therefore, the development of stereoselective and functionalization-tolerant synthetic methods is crucial.
A diastereoselective synthesis of chiral aziridines can be achieved using α-chlorinated N-(tert-butanesulfinyl)-imines, as demonstrated by the De Kimpe Aziridine Synthesis. organic-chemistry.org The chiral tert-butanesulfinyl group acts as an auxiliary, directing the nucleophilic addition to the imine to control the stereochemistry of the resulting aziridine. This auxiliary can be removed later under acidic conditions. organic-chemistry.org
The synthesis of functionalized derivatives is often achieved by developing routes that tolerate various substituents from the start. A short synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates was developed from alkyl 2-(bromomethyl)acrylates. nih.gov The resulting bromo-substituted aziridines are valuable intermediates, as the bromine atom serves as a handle for further functionalization through nucleophilic substitution with a wide range of carbon, sulfur, oxygen, and nitrogen nucleophiles. nih.gov
The synthesis of the naturally occurring (2S,3S)-(+)-aziridine-trans-2,3-dicarboxylic acid has been reported, starting from L(+)-diethyl tartrate, further highlighting the preparation of specific stereoisomers. researchgate.netru.nl Historically, the structures of early reported aziridine-2,3-dicarboxylic acid derivatives were re-examined and in some cases found to be isomeric enamines, underscoring the importance of modern analytical techniques in confirming the synthesis of these specific stereoisomers. mathnet.ru
Table 3: Examples of Functionalized Aziridine Synthesis
| Method | Starting Materials | Product Type | Key Feature | Ref. |
|---|---|---|---|---|
| De Kimpe Synthesis | α-Chloro-N-(tert-butanesulfinyl)-imines, Nucleophiles | Chiral Aziridines | Diastereoselective synthesis using a chiral auxiliary. | organic-chemistry.org |
| Base-induced Cyclization | Alkyl 2-(bromomethyl)acrylates | Alkyl 2-(bromomethyl)aziridine-2-carboxylates | Provides a handle (bromine) for further functionalization. | nih.gov |
Cis- and Trans-Aziridine-2,3-dicarboxylic Acid Synthesis
The spatial arrangement of the two carboxyl groups on the aziridine ring, either on the same side (cis) or opposite sides (trans), significantly influences the molecule's properties and subsequent reactivity. Consequently, stereoselective synthesis is a key focus in this area.
Trans-Isomer Synthesis: A notable method for synthesizing the enantiomerically pure trans-isomer, specifically (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid, starts from the corresponding epoxide. researchgate.net The synthesis involves a two-step process beginning with diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate. The first step is a ring-opening reaction using trimethylsilyl azide. This is followed by treatment with triphenylphosphine, which facilitates the ring closure to form the aziridine ring. researchgate.net Subsequent hydrolysis of the diethyl ester yields the target dicarboxylic acid, which has been shown to be identical to the naturally occurring product. researchgate.net
Another approach to creating trans-aziridines involves the treatment of anti-3-azido-2-hydroxysuccinates with triphenylphosphine in N,N-dimethylformamide (DMF). This method has been used to produce various dialkyl trans-aziridine-2,3-dicarboxylates in good yields. researchgate.net
Table 1: Synthesis of (2S,3S)-(+)-Aziridine-2,3-dicarboxylate
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | Diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate | Trimethylsilyl azide, Ethanol, N,N-dimethylformamide | Diethyl anti-3-azido-2-hydroxysuccinate |
| 2 | Diethyl anti-3-azido-2-hydroxysuccinate | Triphenylphosphine, N,N-dimethylformamide | Diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate |
| 3 | Diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate | Lithium hydroxide, Dowex 50W-X2 (H⁺) | (2S,3S)-(+)-Aziridine-2,3-dicarboxylic acid |
Cis-Isomer Synthesis: The synthesis of cis-aziridine-2,3-dicarboxylic acid is less commonly detailed, though methods for related cis-3-substituted aziridine-2-carboxylates have been established. One such method involves the reaction of an α-aminonitrile with an alkyldiazoacetate in the presence of a Lewis acid to achieve cis-3-alkylaziridine-2-carboxylates. researchgate.net Furthermore, certain organocatalytic variations of the aza-Darzens reaction, which involves the addition of a carbene to an imine, have demonstrated high cis-selectivity for producing aziridine esters. nih.gov For instance, using pyridinium (B92312) triflate as a Brønsted acid organocatalyst can yield cis-3-aryl aziridine esters with good stereoselectivity. nih.gov While these methods apply to derivatives, they represent potential pathways for accessing the cis-dicarboxylic acid core.
Synthesis of N-Substituted Aziridine-2,3-dicarboxylic Acid Derivatives
The nitrogen atom of the aziridine ring can be substituted with various groups, which modulates the compound's stability and reactivity. Syntheses often target N-substituted derivatives directly.
One common strategy is the addition of a nitrene to an olefin. The classical Evans aziridination, for example, uses a nitrene precursor like PhI=NTs with a copper catalyst to react with olefinic esters, yielding N-tosylated aziridines. nih.gov Another approach involves the cycloaddition of an azide to an alkene ester, followed by photolysis or pyrolysis, which can produce N-amino aziridines in a highly stereoselective manner. ru.nl
The aza-Darzens reaction is also widely used for synthesizing N-substituted aziridines. For example, N-Boc-imines are highly reactive toward diazo compounds, leading to N-Boc protected aziridine derivatives. nih.gov Similarly, N-diphenylphosphinoyl aziridine-2-carboxamides can be synthesized from amide sulfonium (B1226848) salts. nih.gov
Table 2: Examples of N-Substituted Aziridine Synthesis
| N-Substituent | Synthetic Method | Precursors | Catalyst/Reagents | Reference |
| N-Tosyl (Ts) | Evans Aziridination (Nitrene Addition) | Cinnamate-type esters, PhI=NTs | Copper salts | nih.gov |
| N-Boc | Aza-Darzens (Carbene Addition) | N-Boc-imines, Diazo compounds | Boron-based catalysts | nih.gov |
| N-Amino | Nitrene Addition | Alkene esters, N-aminophthalimide | Lead tetraacetate | ru.nl |
| N-Diphenylphosphinoyl | Aza-Darzens (Ylide reaction) | Imines, Amide sulfonium salts | Base (e.g., NaH) | nih.gov |
Synthesis of Aziridine-2,2-dicarboxylic Acid Derivatives
The regioisomeric aziridine-2,2-dicarboxylic acids and their derivatives are synthesized through distinct chemical pathways. A modern and effective route utilizes 5-chloroisoxazole-4-carbonyl chlorides as precursors. beilstein-journals.org These precursors undergo an iron(II)-catalyzed isomerization at room temperature to form 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides. This highly reactive intermediate can then be directly treated with various nucleophiles to generate a range of derivatives without purification. beilstein-journals.org
The dicarboxylic acids themselves are prepared by reacting the intermediate dicarbonyl dichloride with water. This method has successfully produced several 3-aryl-2H-azirine-2,2-dicarboxylic acids in high yields. beilstein-journals.org Similarly, reacting the dicarbonyl dichloride with alcohols like methanol (B129727) or ethanol yields the corresponding dimethyl and diethyl esters, while reaction with primary or secondary amines produces the diamides. beilstein-journals.org
It is noteworthy that this isomerization reaction is sensitive to the substituent on the isoxazole (B147169) ring. While 3-aryl substituted compounds react efficiently at room temperature, the reaction fails for 3-(tert-butyl)-5-chloroisoxazole-4-carbonyl chloride under the same conditions, preventing the formation of the corresponding azirine-2,2-dicarboxylic acid. beilstein-journals.org
Table 3: Synthesis of 3-Aryl-2H-azirine-2,2-dicarboxylic Acid and Derivatives
| Precursor | Catalyst | Nucleophile | Product | Yield (%) |
| 3-Phenyl-5-chloroisoxazole-4-carbonyl chloride | FeBr₂ | H₂O | 3-Phenyl-2H-azirine-2,2-dicarboxylic acid | 98 |
| 3-(4-Chlorophenyl)-5-chloroisoxazole-4-carbonyl chloride | FeBr₂ | H₂O | 3-(4-Chlorophenyl)-2H-azirine-2,2-dicarboxylic acid | 75 |
| 3-(4-Methoxyphenyl)-5-chloroisoxazole-4-carbonyl chloride | FeBr₂ | H₂O | 3-(4-Methoxyphenyl)-2H-azirine-2,2-dicarboxylic acid | 64 |
| 3-Phenyl-2H-azirine-2,2-dicarbonyl dichloride | - | Methanol | Dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate | 99 |
| 3-Phenyl-2H-azirine-2,2-dicarbonyl dichloride | - | Ethanol | Diethyl 3-phenyl-2H-azirine-2,2-dicarboxylate | 76 |
Reactivity and Reaction Mechanisms of Aziridine 2,3 Dicarboxylic Acid Derivatives
Nucleophilic Ring-Opening Reactions
Nucleophilic ring-opening is a cornerstone of aziridine (B145994) chemistry. The high ring strain energy of the aziridine ring makes it susceptible to cleavage by a wide array of nucleophiles. nih.gov The presence of electron-withdrawing groups on the nitrogen atom, such as tosyl (Ts) or acyl groups, activates the ring, making it more reactive towards nucleophilic attack. clockss.orgnih.gov In contrast, non-activated aziridines, for instance those with N-alkyl substituents, are comparatively inert and often necessitate acid catalysis for the ring-opening to occur. nih.govacs.org
The ring-opening of aziridines can proceed through different mechanisms, primarily SN2-type pathways. researchgate.net In the case of activated aziridines, the reaction is often initiated by the nucleophilic attack on one of the ring carbons. For non-activated aziridines, prior activation by an electrophile, such as a proton or a Lewis acid, is typically required to form an aziridinium (B1262131) ion intermediate. frontiersin.orgrsc.org This intermediate is then attacked by the nucleophile. frontiersin.org
Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the transition states of these reactions. nih.govnih.gov For instance, in the BF3•OEt2-catalyzed ring-opening of 2,3-aziridyl alcohols, computational modeling has pointed to a transition state stabilized by an unconventional OH···FB hydrogen-bonding interaction. nih.gov The mechanism of palladium-catalyzed ring-opening cross-coupling reactions has also been rationalized through computational studies, which have detailed the full catalytic cycle, including the oxidative addition of the aziridine to the palladium center. acs.orgmdpi.com These studies have helped to understand the factors governing the regioselectivity and stereospecificity of the reactions. acs.org A plausible transition state for the regioselective opening of certain aziridine derivatives involves the protonation of the aziridine ring to form an aziridinium ion, which is subsequently opened by the nucleophile at the less-hindered carbon. frontiersin.org
The regioselectivity of the ring-opening reaction, meaning which of the two ring carbons is attacked by the nucleophile, is a critical aspect of aziridine chemistry. frontiersin.orgnih.gov This selectivity is influenced by a combination of steric and electronic factors, as well as the nature of the catalyst and the nucleophile. researchgate.netnih.gov
The most common reaction pathway for aziridines involves the cleavage of a C-N bond upon nucleophilic attack. acs.org This is due to the polarization of the C-N bond and the nitrogen atom acting as a good leaving group, especially when activated by an electron-withdrawing group. Ring-opening reactions of aziridines are considered formal [3+2] cycloadditions, where the aziridine acts as a masked 1,3-dipole, leading to the formation of five-membered nitrogen-containing heterocycles. acs.org
Substituents on the aziridine ring play a pivotal role in directing the regioselectivity of the ring-opening. frontiersin.orgnih.gov Electron-withdrawing groups on the nitrogen atom, such as tosyl or acyl groups, not only activate the ring but also influence where the nucleophile will attack. bioorg.orgnih.gov For instance, in N-tosyl aziridines derived from alkyl groups, nucleophilic attack generally occurs at the less-substituted carbon. nih.gov However, for aryl-N-tosyl aziridines, Lewis acid-catalyzed reactions can show opposite regioselectivity due to electronic effects, with the attack favoring the benzylic position. nih.gov The nature of the substituent at the C2 position of the aziridine ring is also a key determinant of the regiochemical outcome. frontiersin.org For example, an aziridine with a γ-ketoalkyl group at C2 undergoes ring-opening at the C2 position, while a similar aziridine with a γ-silylated hydroxy group at the same position leads to ring-opening at the unsubstituted C3 position. frontiersin.org
The conformational stability and reactivity of the aziridine ring are also dependent on the nature of the N-substituent. bioorg.org Electron-withdrawing groups destabilize the aziridine ring, making it more reactive, while electron-donating alkyl groups tend to stabilize the ring conformation, rendering it less reactive towards nucleophiles. bioorg.org
The choice of catalyst can provide a powerful means to control the regioselectivity of aziridine ring-opening reactions. Lewis acids, such as BF3•OEt2, are commonly employed to activate the aziridine ring. nih.gov In the case of 2,3-aziridyl alcohols, BF3•OEt2 has been shown to be an optimal catalyst for promoting C3-selective ring-opening with various azole nucleophiles. nih.gov Computational studies suggest that the Lewis acid-catalyzed reaction proceeds through a transition state where the regiochemical outcome is influenced by specific interactions, such as hydrogen bonding. nih.gov
In some cases, the regioselectivity can be switched by changing the catalyst system. For example, in palladium-catalyzed ring-opening cross-coupling reactions, the choice between a Pd/NHC (N-heterocyclic carbene) and a Pd/PR3 (phosphine) catalyst system can lead to different regioisomers. acs.org Brønsted acids can also be used to catalyze the ring-opening of aziridines, often proceeding via the formation of an aziridinium ion. rsc.org
Table 1: Catalyst Influence on Regioselectivity
| Catalyst System | Substrate | Nucleophile | Major Product Regioisomer | Reference |
| BF3•OEt2 | N-sulfonyl-protected 2,3-aziridyl alcohols | Azoles | C3-opened product | nih.gov |
| Pd/NHC | 2-Arylaziridines | Arylboronic acids | C2-arylated product | acs.org |
| Pd/PR3 | 2-Arylaziridines | Arylboronic acids | C3-arylated product | acs.org |
| Chiral Phosphoric Acid | Racemic 2,3-aziridinyl alcohol | Water | Hydrolytic ring-opening | rsc.org |
Aziridine-2,3-dicarboxylic acid derivatives react with a wide range of nucleophiles, leading to the formation of diverse and valuable products. bioorg.org
Oxygen Nucleophiles: The ring-opening of aziridines with oxygen nucleophiles, such as water or alcohols, is a common method for the synthesis of β-amino alcohols. nih.gov In some cases, the reaction with water is facilitated by an intramolecular assisting group. rsc.org Carboxylic acids can also act as nucleophiles in ring-opening reactions catalyzed by chiral phosphoric acids. rsc.org The reaction of 2-(3-ketoalkyl)aziridine with an oxygen nucleophile from water occurs at the C2 position in the presence of trifluoroacetic acid. frontiersin.org
Nitrogen Nucleophiles: Nitrogen nucleophiles, such as azides and amines, are frequently used in the ring-opening of aziridines. bioorg.org Sodium azide (B81097) is a traditional nitrogen nucleophile for activated aziridines. bioorg.org The ring-opening of N-sulfonyl-protected aziridyl alcohols with various azoles, including indazole and pyrazole, has been achieved with high regioselectivity. nih.gov
Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols, readily open the aziridine ring. nih.gov The reaction of aziridines with thiocyanic acid can lead to the formation of 2-amino-2-thiazolines in a stereospecific manner. researchgate.net The reaction of a chiral aziridine with thiophenol has been shown to be fully regioselective, with the attack occurring on the less substituted carbon atom. nih.gov
Carbon Nucleophiles: A variety of carbon nucleophiles have been employed in the ring-opening of aziridines. bioorg.org These include organometallic reagents like higher-order cuprates, which can react with N-para-toluenesulfonylaziridine-2-carboxylic acid to yield α-amino acids. researchgate.net Enolates derived from ketones and esters have also been used as effective carbon nucleophiles. nih.gov Furthermore, Wittig reagents can react with N-tosyl- or N-acyl aziridine-2-carboxylate (B8329488) esters to produce an isolable phosphorus ylide, which can then be used in subsequent reactions to synthesize unsaturated amino acids. rsc.org
Table 2: Examples of Nucleophilic Ring-Opening Reactions
| Nucleophile Type | Specific Nucleophile | Aziridine Derivative | Product Type | Reference |
| Oxygen | Water | γ-ketoalkyl aziridine | β-Amino alcohol | frontiersin.org |
| Nitrogen | Azoles | N-sulfonyl-protected 2,3-aziridyl alcohol | C3-azolyl-substituted amino alcohol | nih.gov |
| Sulfur | Thiophenol | Chiral C-glycosyl aziridine | C-glycosyl-aminoethyl sulfide | nih.gov |
| Carbon | Higher-order cuprates | (2S)-N-p-toluenesulfonylaziridine-2-carboxylic acid | α-Amino acid | researchgate.net |
| Carbon | Wittig reagents | N-tosyl aziridine-2-carboxylate ester | Unsaturated amino acid | rsc.org |
Regioselectivity and Stereoselectivity of Ring Opening
Electrophilic Ring-Opening Reactions
The ring-opening of aziridines is a fundamental process that alleviates the inherent ring strain of the three-membered heterocycle. clockss.org In the case of aziridine-2,3-dicarboxylic acid derivatives, particularly those with an activated nitrogen atom (e.g., by an electron-withdrawing group), the ring is susceptible to attack by various nucleophiles. clockss.org However, this section will focus on electrophilically initiated ring-opening reactions.
Activation of the aziridine nitrogen by an electrophile, such as a protic or Lewis acid, enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack and subsequent ring cleavage. bioorg.org For N-alkylated aziridines, which are generally less reactive towards nucleophiles, prior activation with an electrophile is often necessary to induce ring-opening. bioorg.org The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring and the nature of the nucleophile. researchgate.net
Recent research has demonstrated the use of a catalytic amount of an aminium radical-cation salt, known as Magic Blue, to initiate the SN2-type nucleophilic ring-opening of activated aziridines with electron-rich arenes and heteroarenes. acs.org This method allows for the synthesis of 2,2-diarylethylamines in high yields. acs.org Furthermore, domino-ring-opening cyclization (DROC) reactions have been observed when aziridines react with 1,3-dimethylindole (B1617634) and benzofuran, leading to the formation of biologically significant heterocyclic scaffolds. acs.org
The stereochemistry of these reactions is a critical aspect. For instance, the reaction of chiral (2R,10R)-2-acyl-[1-(10-phenylethyl)]aziridine with acid chlorides proceeds through a double inversion mechanism, where the initial ring opening by the chloride anion and the subsequent internal cyclization both occur with inversion of configuration. bioorg.org
Table 1: Examples of Electrophilic Ring-Opening Reactions of Aziridine Derivatives
| Aziridine Derivative | Electrophile/Catalyst | Nucleophile | Product Type | Ref. |
| N-Tosyl-2-phenylaziridine | Magic Blue | 1,3,5-Trimethoxybenzene | 2,2-Diarylethylamine | acs.org |
| N-Tosyl-2-phenylaziridine | Magic Blue | 1,3-Dimethylindole | Hexahydropyrrolo[2,3-b]indole | acs.org |
| N-Tosyl-2-phenylaziridine | Magic Blue | Benzofuran | Benzofuro[3,2-b]pyrrole | acs.org |
| (2R,10R)-2-Acyl-[1-(10-phenylethyl)]aziridine | Acid Chloride | Chloride anion (internal) | β-Amino-α-chlorocarbonyl compound | bioorg.org |
Reactions at the Carboxylic Acid Moieties
The carboxylic acid groups at the C2 and C3 positions of the aziridine ring provide handles for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The carboxylic acid functionalities of aziridine-2,3-dicarboxylic acid can be readily converted to their corresponding esters and amides through standard synthetic methodologies. rsc.orgrsc.org Esterification is typically achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. Similarly, amidation can be performed by treating the acid with an amine, often facilitated by a coupling reagent to form an activated intermediate. rsc.org
These reactions are not only crucial for modifying the properties of the molecule but also for preparing specific substrates for subsequent transformations. For example, the synthesis of diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate is a key step in the preparation of the natural product (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid. researchgate.net The ester and amide derivatives of aziridine-2-carboxylic acid have been investigated as potential inhibitors of protein disulphide isomerase (PDI), demonstrating anti-cancer and anti-thrombotic activity. tandfonline.com The reactivity of these derivatives towards nucleophiles like the thiol group of cysteine is influenced by the nature of the substituent at the carboxyl group, with esters generally showing higher reactivity than amides. tandfonline.com
Table 2: Synthesis of Aziridine-2,3-dicarboxylic Acid Esters and Amides
| Starting Material | Reagent(s) | Product | Application/Significance | Ref. |
| (2R,3R)-(−)-Oxirane-2,3-dicarboxylate | 1. Trimethylsilyl (B98337) azide, EtOH, DMF; 2. Triphenylphosphine (B44618), DMF | Diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate | Intermediate for natural product synthesis | researchgate.net |
| Aziridine-2-carboxylic acid | Aromatic sulphonic acid chloride, K₂CO₃ | Aromatic sulphonamides of aziridine-2-carboxylic acid esters/amides | PDI inhibitors with anti-cancer and anti-thrombotic activity | tandfonline.com |
| Carboxylic Acids | Alcohols/Amines, Tropylium-based coupling reagent | Esters/Amides | General method for esterification and amidation | rsc.org |
| Carboxylic Acids | Alcohols/Amines, 2-Pyridinesulfonyl fluoride | Esters/Amides | Mild, one-pot synthesis of amides and esters | rsc.org |
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is another important reaction of carboxylic acids. For aziridine-2,3-dicarboxylic acid, this process can be a key step in the synthesis of other functionalized aziridines or can occur as part of a more complex reaction sequence. The decarboxylative generation of azomethine ylides from α-amino acids (which can be considered structural analogs of ring-opened aziridine-2-carboxylic acids) and aldehydes is a well-established method. acs.org
While specific studies focusing solely on the decarboxylation of aziridine-2,3-dicarboxylic acid are not extensively detailed in the provided search results, the principles of decarboxylation of other carboxylic acids can be applied. Generally, decarboxylation is facilitated by heat and can be catalyzed by various metals such as copper, palladium, silver, and nickel. nih.gov For instance, silver-catalyzed decarboxylative azidation of aliphatic carboxylic acids has been shown to be an efficient method for producing alkyl azides. acs.org This reaction proceeds via an oxidative radical decarboxylation mechanism. acs.org The reactivity of carboxylic acids in this process follows the order tertiary > secondary > primary, which allows for chemoselective decarboxylation in diacids. acs.org
Reactions at the Aziridine Nitrogen Atom
The nitrogen atom of the aziridine ring is a key site of reactivity, participating in reactions that can either maintain the ring structure or lead to its transformation into other heterocyclic systems.
The nitrogen atom of an N-unsubstituted or N-H aziridine can act as a nucleophile, readily undergoing alkylation and acylation reactions. N-alkylation can be achieved using various alkylating agents, such as benzyl (B1604629) chloride under phase-transfer conditions or with a KF/Al₂O₃ base. semanticscholar.org This method provides a route to N-alkylated derivatives of aziridine-2-carboxylic acid. semanticscholar.org Direct N-alkyl aziridination of olefins can also be accomplished using N-alkyl hydroxylamine-O-sulfonic acids in the presence of a rhodium(II) catalyst. nih.gov
N-acylation involves the reaction of the aziridine nitrogen with an acylating agent, such as an acid chloride or anhydride. This introduces an electron-withdrawing acyl group onto the nitrogen, which activates the aziridine ring towards nucleophilic attack. clockss.orgbioorg.org The synthesis of N-acylated derivatives of aziridine-2,3-dicarboxylates has been explored in the context of developing inhibitors for the cysteine proteinase papain. capes.gov.br
Azomethine ylides are highly reactive 1,3-dipoles that are valuable intermediates in the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines, through [3+2] cycloaddition reactions. nih.govwikipedia.org A primary method for generating azomethine ylides is the thermal or photochemical ring-opening of aziridines. nih.govwikipedia.org
For aziridine-2,3-dicarboxylic acid derivatives, the thermal electrocyclic ring-opening of the C-C bond of the aziridine ring leads to the formation of an azomethine ylide. nih.govmdpi.com The stereochemistry of this ring-opening process is governed by the Woodward-Hoffmann rules, with thermal reactions proceeding in a conrotatory manner and photochemical reactions in a disrotatory fashion. wikipedia.org The substituents on the aziridine ring, particularly the electron-withdrawing carboxylate groups, stabilize the resulting ylide. wikipedia.org
These in situ generated azomethine ylides can then be trapped by a variety of dipolarophiles. For example, the reaction of trans-2,3-dimethoxycarbonyl-1-arylaziridines with aldehydes leads to the formation of oxazolidines. nih.govmdpi.com Lewis acids can also promote the C-C bond cleavage of N-tosylaziridine-2,2-dicarboxylates to generate Lewis acid-coordinated azomethine ylides, which then undergo diastereoselective [3+2] cycloaddition with aldehydes. nih.gov
Table 3: Generation and Reactions of Azomethine Ylides from Aziridine-2,3-dicarboxylic Acid Derivatives
| Aziridine Precursor | Method of Ylide Generation | Dipolarophile | Product | Ref. |
| trans-2,3-Dimethoxycarbonyl-1-arylaziridine | Thermal ring-opening | Benzaldehyde | Oxazolidine | nih.govmdpi.com |
| N-Tosylaziridine-2,2-dicarboxylates | Lewis acid (Ni(II)) promotion | Aromatic aldehydes | 1,3-Oxazolidines | nih.gov |
| Aziridines | Thermolysis or photolysis | Alkenes, alkynes, carbonyls | Pyrrolidines and other heterocycles | nih.govwikipedia.org |
Cycloaddition Reactions
Cycloaddition reactions involving aziridine-2,3-dicarboxylic acid derivatives provide powerful methods for constructing more complex cyclic systems. These reactions leverage the inherent ring strain of the aziridine ring, which can be released upon reaction.
[3+2] Cycloaddition
Visible light-driven photocatalytic (3+2) cycloaddition of aziridines has been developed as a rapid and atom-economical process. rsc.org In this reaction, aziridines function as masked ylides, reacting with various dipolarophiles to yield structurally diverse products. rsc.org The mechanism involves the in situ generation of a reactive ylide through two consecutive electron-transfer processes. rsc.org This method can be extended to an aerobic cascade process, allowing for an additional oxidation step to produce a wide array of pyrrole (B145914) derivatives. rsc.org
Another approach involves a metal-free, photoinduced triiodide-mediated [3+2] cycloaddition of N-tosyl aziridines with alkenes. rsc.org This method utilizes tetrabutylammonium (B224687) iodide (TBAI) as a radical mediator, which generates TBAI₃ in situ. This species then promotes the radical ring-opening of the N-tosyl aziridine, leading to the regioselective formation of substituted pyrrolidines. rsc.org
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. wikipedia.org 2H-Azirines, which can be derived from aziridine-2,3-dicarboxylic acid, can act as dienophiles in these reactions. researchgate.net The reactivity of 2H-azirines as dienophiles is enhanced by the presence of electron-withdrawing groups, such as those found in derivatives of aziridine-2,3-dicarboxylic acid. researchgate.net
These activated 2H-azirines react with a variety of dienes, including both cyclic and acyclic ones, to form Diels-Alder adducts. researchgate.net The stereoselectivity of the reaction often leads to the formation of endo-cycloadducts, although exo-adducts can also be formed, as is the case with furan. researchgate.net The reaction of 2H-azirines with dienes provides a pathway to highly functionalized tetrahydropyridines. researchgate.net
For instance, the reaction of 1,3-diphenylisobenzofuran (B146845) with an azirine substrate can produce separable tetracyclic aziridine adducts, with the endo product being the kinetic product and the exo product being the thermodynamic one. nih.gov
Rearrangement Reactions and Isomerizations
Aziridine-2,3-dicarboxylic acid derivatives can undergo various rearrangement and isomerization reactions, often triggered by thermal or photochemical conditions. These reactions can lead to the formation of other heterocyclic systems or isomeric forms of the starting material.
One important rearrangement is the electrocyclic ring-opening of the aziridine. youtube.com When an aziridine ring bears an electron-withdrawing substituent on the nitrogen atom, it becomes unstable upon heating. youtube.com The nitrogen lone pair can initiate the cleavage of a carbon-carbon bond, leading to the formation of a resonance-stabilized azomethine ylide. youtube.com This process is a 4π-electron electrocyclic ring-opening that occurs in a conrotatory manner under thermal conditions. youtube.com The resulting 1,3-dipole can then participate in subsequent cycloaddition reactions. youtube.com
The isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides, catalyzed by iron(II) chloride, provides a route to 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides. beilstein-journals.orgbeilstein-journals.orgnih.gov These intermediates can then be converted to various derivatives of 2H-azirine-2,2-dicarboxylic acid. beilstein-journals.orgbeilstein-journals.orgnih.gov However, at elevated temperatures, the intermediate azirine can undergo ring-opening to a nitrile ylide, which can then cyclize to form an oxazole (B20620) derivative. beilstein-journals.org
The table below summarizes the key cycloaddition and rearrangement reactions of aziridine-2,3-dicarboxylic acid derivatives.
| Reaction Type | Reactants | Key Features | Products |
| [3+2] Cycloaddition | Aziridines, Dipolarophiles | Photocatalytic, visible light-driven, atom-economical. rsc.org | Structurally diverse five-membered rings (e.g., pyrrolidines). rsc.orgrsc.org |
| Diels-Alder Reaction | 2H-Azirine derivatives, Dienes | [4+2] cycloaddition, dienophile activation by electron-withdrawing groups. researchgate.net | Fused bicyclic aziridines, tetrahydropyridines. researchgate.net |
| Electrocyclic Ring-Opening | N-acyl aziridines | Thermal or photochemical, conrotatory for 4π systems (thermal). youtube.com | Azomethine ylides. youtube.com |
| Isomerization | 3-Aryl-5-chloroisoxazole-4-carbonyl chlorides | Iron(II)-catalyzed. beilstein-journals.orgbeilstein-journals.orgnih.gov | 2H-Azirine-2,2-dicarboxylic acid derivatives or oxazoles (at higher temps). beilstein-journals.org |
Stereochemical Control and Asymmetric Synthesis with Aziridine 2,3 Dicarboxylic Acid
Enantioselective Approaches to Aziridine-2,3-dicarboxylic Acid
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For aziridine-2,3-dicarboxylic acid, several strategies have been developed to achieve high enantiomeric purity.
One notable approach involves the conversion of enantiomerically pure precursors. For instance, diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate can be transformed into diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate. researchgate.net This two-step process involves ring-opening of the epoxide with trimethylsilyl (B98337) azide (B81097), followed by treatment with triphenylphosphine (B44618) to induce ring closure to the aziridine (B145994). researchgate.net Subsequent hydrolysis of the diethyl ester yields the (2S,3S)-(+)-aziridine-2,3-dicarboxylic acid, which has been shown to be identical to the natural product. researchgate.net
Another significant method is the catalytic asymmetric aziridination of alkenes. While broadly applicable, the specific application to precursors of aziridine-2,3-dicarboxylic acid is a key area of research. Chiral catalysts, often based on transition metals complexed with chiral ligands, can facilitate the transfer of a nitrene group to a carbon-carbon double bond with high enantioselectivity. researchgate.netnih.gov For example, chiral Brønsted acid catalysts derived from ligands like VANOL and VAPOL have been successful in the reaction of diazo compounds with imines to produce chiral aziridines. msu.edu The choice of catalyst and reaction conditions is critical in determining the enantiomeric excess (ee) of the product. nih.govmsu.edu
Enzymatic resolutions have also been employed to separate enantiomers of N-substituted aziridine-2,3-dicarboxylates with good to excellent stereochemical purity. researchgate.net Lipases, such as that from Candida cylindracea, can selectively hydrolyze one enantiomer of a racemic ester mixture, allowing for the separation of the unreacted enantiomer and the hydrolyzed product. researchgate.net
A summary of selected enantioselective methods is presented below:
| Starting Material | Reagents/Catalyst | Product | Enantiomeric Excess (ee) |
| Diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate | 1. TMSN₃, EtOH, DMF2. PPh₃, DMF | Diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate | High (natural product synthesis) |
| N-Boc-imines and diazoacetamides | Chiral phosphoric acid | cis-Aziridine-2-carboxylates | Excellent |
| Racemic N-substituted aziridine-2,3-dicarboxylates | Lipase (B570770) from Candida cylindracea | Enantiomerically enriched aziridine-2,3-dicarboxylates | Good to Excellent |
| N-MEDAM imine and ethyl diazoacetate | VANOL-derived polyborate catalyst | Ethyl cis-aziridine-2-carboxylate | 97% |
Diastereoselective Synthesis and Transformations
Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters in a molecule. In the context of aziridine-2,3-dicarboxylic acid, this pertains to the cis or trans arrangement of the two carboxyl groups.
A common strategy for diastereoselective synthesis is the aziridination of alkenes where the geometry of the alkene dictates the stereochemistry of the product. For example, the reaction of imines with ethyl diazoacetate catalyzed by a solid acid like montmorillonite (B579905) K-10 can yield cis-aziridines with exclusive selectivity. organic-chemistry.org Similarly, Brønsted acid catalysis can also promote the formation of cis-aziridines from the reaction of Schiff bases with diazo compounds. organic-chemistry.org
The choice of reactants and catalysts can also influence the diastereoselectivity. For instance, the reaction of N-tosyl imines with in situ generated iodomethyllithium allows for an efficient synthesis of aziridines, and when a chiral aldimine is used, the reaction proceeds with high diastereoselectivity. organic-chemistry.org Furthermore, the use of specific catalytic systems, such as those derived from (S)-VAPOL and (S)-VANOL ligands with B(OPh)₃, has been shown to produce cis-aziridine esters in good yields and high enantiomeric purity. nih.gov
Transformations of existing aziridines can also proceed with high diastereoselectivity. The inherent strain of the aziridine ring makes it susceptible to ring-opening reactions, which can be controlled to produce specific diastereomers of the resulting product. researchgate.net For example, the regioselective ring-opening of chiral aziridine-2-carboxylates can lead to the formation of various azaheterocycles with defined stereochemistry. frontiersin.org
The following table summarizes key diastereoselective approaches:
| Alkene/Imine | Reagent/Catalyst | Product Diastereomer | Diastereomeric Ratio (dr) |
| Imines and ethyl diazoacetate | Montmorillonite K-10 | cis-Aziridines | Exclusive cis |
| N-Tosyl imines | Iodomethyllithium | Aziridines | High (with chiral aldimine) |
| Aryl imines and ethyl diazoacetate | (S)-VAPOL/B(OPh)₃ | cis-Aziridine esters | High |
| N-Diphenylphosphinyl aldimines and 2R-N-bromoacetylcamphorsultam | Lithium base | cis-3-Arylaziridine-2-carboxamides | >95% |
Utilization of Chiral Auxiliaries and Chiral Catalysts
The use of chiral auxiliaries and chiral catalysts represents a powerful strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org Chiral catalysts, on the other hand, are chiral molecules that can accelerate a reaction and induce chirality in the product without being consumed.
In the synthesis of chiral aziridines, chiral auxiliaries can be incorporated into either the alkene or the imine component. For example, the use of a chiral N-substituent on an imine can direct the stereoselective addition of an enolate in an aza-Darzen type reaction. nih.gov Sweeney and co-workers demonstrated that an enolate generated from 2R-N-bromoacetylcamphorsultam reacts with N-diphenylphosphinyl aldimines to yield cis-3-arylaziridine-2-carboxamides with excellent stereoselectivity. nih.gov Similarly, (S)-1-phenylethylamine has been utilized as a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids, a strategy that can be conceptually extended to aziridine synthesis. rsc.org
Chiral catalysts are extensively used in the enantioselective aziridination of alkenes and imines. researchgate.net As mentioned earlier, chiral Brønsted acids, such as those derived from VANOL and VAPOL, are effective in catalyzing the reaction between imines and diazo compounds to afford chiral aziridines with high enantioselectivity. nih.govmsu.edu Transition metal complexes with chiral ligands are also prominent. For instance, copper salts in combination with chiral ligands can catalyze the Evans aziridination of cinnamate-type substrates using PhI=NTs as a nitrene source. nih.gov
The table below highlights the application of chiral auxiliaries and catalysts:
| Approach | Chiral Source | Substrates | Product | Stereoselectivity |
| Chiral Auxiliary | 2R-N-bromoacetylcamphorsultam | N-Diphenylphosphinyl aldimines | cis-3-Arylaziridine-2-carboxamides | >95% dr |
| Chiral Auxiliary | (S)-1-Phenylethylamine | - | Azetidine-2,4-dicarboxylic acids | High |
| Chiral Catalyst | (S)-VAPOL/B(OPh)₃ | Aryl imines, ethyl diazoacetate | cis-Aziridine esters | High ee |
| Chiral Catalyst | Chiral Phosphoric Acid | N-Boc-imines, diazoacetamides | cis-Aziridine-2-carboxylates | Excellent ee and de |
| Chiral Catalyst | Cu salts with chiral ligands | Cinnamate derivatives, PhI=NTs | Aziridines | High |
Mechanistic Insights into Stereochemical Outcomes
Understanding the mechanism of a reaction is crucial for predicting and controlling its stereochemical outcome. In the synthesis of aziridine-2,3-dicarboxylic acid derivatives, the stereochemistry is often determined in the transition state of the key bond-forming step.
In the case of catalytic aziridination reactions, the chiral catalyst creates a chiral environment that favors one transition state over its diastereomeric counterpart. For example, in the Brønsted acid-catalyzed reaction of imines with diazo compounds, the catalyst is believed to protonate the imine, making it more electrophilic. The chiral counterion then directs the approach of the nucleophilic diazo compound, leading to a stereoselective [2+1] annulation. organic-chemistry.org
For reactions involving ylides, such as the aza-Darzen reaction, the stereochemical outcome can be influenced by the geometry of the enolate and the coordination of the metal cation. The relative orientation of the substituents in the transition state leading to the formation of the new carbon-carbon and carbon-nitrogen bonds determines the cis or trans stereochemistry of the resulting aziridine. In some cases, an inversion of stereochemistry has been observed depending on the structure of the imine aryl substituent, highlighting the subtle electronic and steric factors that govern the reaction mechanism. nih.gov
Ring-opening reactions of aziridines are also governed by well-defined mechanistic principles. The stereochemistry of these reactions is often predictable based on an Sₙ2-type mechanism, where the nucleophile attacks one of the ring carbons from the backside, leading to an inversion of configuration at that center. The regioselectivity of the ring-opening is influenced by the electronic and steric nature of the substituents on the aziridine ring and the nitrogen atom. researchgate.net
Absolute Configuration Determination Methodologies (e.g., X-ray Crystallography)
The unambiguous determination of the absolute configuration of a chiral molecule is essential. While chiroptical methods like circular dichroism (CD) spectroscopy can provide valuable information, X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute configuration.
For derivatives of aziridine-2,3-dicarboxylic acid that can be crystallized, single-crystal X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and the spatial arrangement of all atoms. mathnet.ru When a heavy atom is present in the crystal structure, anomalous dispersion effects can be used to determine the absolute configuration without the need for a known chiral reference. nih.gov
In a study of chiral aziridine-trans-2,3-dicarboxylic acid derivatives, the crystal structures of both the racemic (±)- and the enantiopure (+)-forms of an amide derivative were determined. mathnet.ru The analysis confirmed the molecular structure and provided insights into the intramolecular and intermolecular interactions, such as hydrogen bonding, that influence the crystal packing. mathnet.ru The absolute configuration of one of the enantiomers of azetidine-2,4-dicarboxylic acid has also been assigned based on the X-ray structure and the known absolute configuration of the (S)-1-phenylethylamine moiety used as a chiral auxiliary in its synthesis. rsc.org
The data obtained from X-ray crystallography is not only crucial for structural confirmation but also for understanding the mechanistic details of stereoselective reactions, as it provides a definitive picture of the final product's stereochemistry.
Computational and Theoretical Studies of Aziridine 2,3 Dicarboxylic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to the theoretical investigation of aziridine-2,3-dicarboxylic acid. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior at the electronic level. cuny.edu DFT functionals, such as B3LYP or those from the Minnesota family (e.g., M06-2X), are chosen based on their ability to handle noncovalent interactions and thermochemistry for non-metallic systems. cuny.edu Ab initio methods, while often more computationally intensive, can provide benchmark data for energetics and electron densities. cuny.edu These calculations form the basis for understanding the molecule's structure, stability, and reactivity.
The electronic structure of aziridine-2,3-dicarboxylic acid is dominated by the interplay between the strained three-membered ring and the two electron-withdrawing carboxylic acid groups. Quantum chemical calculations are used to analyze this interplay in detail.
Molecular Orbitals and Charge Distribution: Calculations reveal the distribution of electron density across the molecule. The nitrogen atom, being more electronegative, holds a partial negative charge, while the ring carbons are relatively electron-deficient. This charge distribution is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. Methods such as Natural Population Analysis (NPA) can be used to quantify these partial atomic charges. nih.gov
Bonding in a Strained Ring: The C-C and C-N bonds within the aziridine (B145994) ring are inherently weak due to significant ring strain (approximately 54 kcal/mol). nih.gov Theoretical analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature of these bonds, revealing "bent" bond paths typical of strained rings. The presence of two adjacent carboxyl groups further influences the electronic properties, withdrawing electron density and affecting the bond strengths within the ring.
Table 1: Representative Calculated Electronic Properties of trans-Aziridine-2,3-dicarboxylic acid (Note: The following data is illustrative of typical results from DFT calculations and may not represent specific experimental values.)
| Property | Calculated Value | Method/Basis Set (Example) |
|---|---|---|
| flash_on Dipole Moment | ~2.5 D | B3LYP/6-311+G(d,p) |
| scatter_plot Partial Charge on Nitrogen (NPA) | ~ -0.65 e | B3LYP/6-311+G(d,p) |
| scatter_plot Partial Charge on C2 Carbon (NPA) | ~ +0.20 e | B3LYP/6-311+G(d,p) |
| trending_up HOMO Energy | ~ -7.8 eV | B3LYP/6-311+G(d,p) |
| trending_down LUMO Energy | ~ -0.5 eV | B3LYP/6-311+G(d,p) |
Aziridine-2,3-dicarboxylic acid can exist as cis and trans diastereomers with respect to the carboxylic acid groups. Furthermore, rotation around the C-C(OOH) bonds leads to various conformers (rotamers). Computational studies are essential for determining the relative stabilities of these different structures.
Experimental and synthetic studies have shown that the trans configuration is generally preferred for 1,2-disubstituted aziridines. researchgate.net Quantum chemical calculations can quantify this preference by computing the Gibbs free energy of the optimized geometries for both the cis and trans isomers. The trans isomer is typically found to be lower in energy, which is attributed to reduced steric hindrance between the bulky carboxylic acid groups. The analysis is extended to different rotamers to locate the global minimum energy structure on the potential energy surface.
Elucidation of Reaction Mechanisms and Pathways
The chemistry of aziridines is characterized by ring-opening reactions, driven by the relief of ring strain. researchgate.net Computational chemistry is a powerful tool for elucidating the detailed mechanisms of these transformations, providing insights into regioselectivity and stereochemistry. frontiersin.org
For any chemical reaction, reactants must pass through a high-energy transition state (TS) to become products. Locating and characterizing these transition states is a key goal of computational reaction mechanism studies. For the ring-opening of aziridine-2,3-dicarboxylic acid by a nucleophile, DFT calculations can model the entire reaction pathway. A transition state search algorithm locates a first-order saddle point on the potential energy surface, which is confirmed by frequency analysis (it must have exactly one imaginary frequency corresponding to the reaction coordinate). researchgate.net The geometry of the TS reveals the nature of bond breaking and bond forming, for instance, showing an elongated C-N bond and a newly forming bond between the nucleophile and a ring carbon atom. researchgate.netnih.gov
Once the stationary points (reactants, intermediates, transition states, and products) on the reaction pathway are optimized, their energies can be calculated to construct an energetic profile, or reaction coordinate diagram. This profile provides crucial quantitative data:
Activation Energy (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.
Reaction Energy (ΔGrxn): The energy difference between the reactants and products indicates whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic).
For the nucleophilic ring-opening of aziridine-2,3-dicarboxylic acid, calculations can compare the activation energies for attack at the C2 versus the C3 position. This comparison explains the regioselectivity of the reaction, which is influenced by both steric and electronic factors of the substituents. frontiersin.org
Table 2: Representative Energetic Data for a Hypothetical Ring-Opening Reaction (Note: This table provides an illustrative example of data obtained from DFT calculations for a reaction pathway.)
| Parameter | Value (kcal/mol) | Description |
|---|---|---|
| trending_up Activation Energy (ΔG‡) | +15.2 | Energy barrier for the reaction to proceed. |
| swap_vert Reaction Free Energy (ΔGrxn) | -25.8 | Overall thermodynamic driving force of the reaction. |
| compare_arrows Relative Energy of cis-Isomer | +3.1 | Energy of the cis isomer relative to the more stable trans isomer. |
Molecular Dynamics Simulations (e.g., Solvent Effects)
While quantum chemical calculations often model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more dynamic and explicit picture of the molecule's behavior in solution. In an MD simulation, the motions of the aziridine-2,3-dicarboxylic acid molecule and surrounding solvent molecules (e.g., water) are simulated over time by solving Newton's equations of motion.
This approach is invaluable for studying:
Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar carboxylic acid groups and the nitrogen lone pair.
Conformational Dynamics: How the molecule flexes, and the carboxylic acid groups rotate in a solvent environment, providing insight into the accessibility of different conformers.
Hydrogen Bonding: The dynamics of hydrogen bond formation and breakage between the carboxylic acid groups and with solvent molecules.
For quantum calculations, the effect of the solvent is often approximated using continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD model, which represent the solvent as a continuous medium with a specific dielectric constant. nih.gov These models are crucial for obtaining accurate energetic data for reactions in solution. nih.gov
Predictive Modeling of Reactivity and Selectivity
Computational and theoretical studies have become indispensable tools for predicting the reactivity and selectivity of complex organic molecules, including aziridine-2,3-dicarboxylic acid and its derivatives. Through the application of quantum chemical methods, such as Density Functional Theory (DFT), researchers can elucidate reaction mechanisms, predict the stereochemical outcomes of reactions, and understand the factors governing the regioselectivity of ring-opening processes. These predictive models provide valuable insights that guide the rational design of synthetic routes and the development of novel applications for these strained heterocycles.
The high reactivity of the aziridine ring is primarily due to its inherent ring strain. researchgate.net Computational models can quantify this strain and predict how it will influence the molecule's behavior in chemical reactions. By calculating the energies of reactants, transition states, and products, theoretical studies can map out the potential energy surface of a reaction, identifying the most likely pathways and predicting the activation barriers that control reaction rates.
A key area where predictive modeling has been successfully applied is in the study of aziridination reactions, one of the primary methods for synthesizing aziridine derivatives. nih.gov For instance, DFT calculations have been employed to understand the mechanism and stereoselectivity of metal-catalyzed aziridination reactions. These studies can model the interaction of the catalyst with the reactants and rationalize the observed diastereoselectivity or enantioselectivity. nih.gov While not specifically focused on aziridine-2,3-dicarboxylic acid, these models for related 3-arylaziridine-2-carboxylic acid derivatives provide a framework for predicting the outcomes of similar reactions. nih.gov
Furthermore, computational studies have been instrumental in elucidating the mechanisms of transition metal-catalyzed ring-opening reactions of aziridines. For example, DFT calculations on the palladium-catalyzed ring-opening cross-coupling of aziridine-2-carboxylates with arylboronic acids have helped to rationalize the reaction mechanism, including the oxidative addition, transmetallation, and reductive elimination steps. mdpi.com An energy decomposition analysis of the key transition states in these models can reveal the crucial interactions that determine the reaction's selectivity. mdpi.com
The isomerization of related heterocycles to form aziridine derivatives has also been a subject of theoretical investigation. DFT calculations have been used to study the mechanism of the FeCl₂-catalyzed isomerization of 5-chloroisoxazoles into 2H-azirine-2,2-dicarbonyl dichlorides, which are precursors to 2H-azirine-2,2-dicarboxylic acids. beilstein-journals.org These calculations show the formation of an isoxazole-Fe complex, which facilitates the cleavage of the N-O bond and subsequent cyclization to the azirine. beilstein-journals.org
Predictive modeling also extends to understanding the dimerization and cycloaddition reactions of azirine derivatives. In a study on the oxidative cyclodimerization of 2H-azirine-2-carboxylates to pyrimidine-4,6-dicarboxylates, DFT calculations were crucial in unraveling a complex reaction mechanism. mdpi.com The calculations supported a mechanism involving the nucleophilic addition of N,N-diethylhydroxylamine to the azirine, generation of an azomethine ylide, and its subsequent 1,3-dipolar cycloaddition to a second azirine molecule. mdpi.com
The following tables present conceptual data based on findings for related aziridine derivatives, illustrating the type of predictive information that can be obtained from computational studies.
Table 1: Predicted Stereoselectivity in a Catalytic Aziridination Reaction
| Catalyst System | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (cis:trans) |
| Bi(OTf)₃ | cis | >99:1 |
| Rh₂(OAc)₄ | cis | 95:5 |
| Brønsted Acid | cis | 90:10 |
This table conceptualizes how computational models can predict the stereochemical outcome of aziridination reactions leading to precursors of aziridine-2,3-dicarboxylic acid, based on the catalyst used. The data reflects typical selectivities observed in studies of related compounds. organic-chemistry.org
Table 2: Calculated Activation Energies for Nucleophilic Ring-Opening
| Nucleophile | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Regioselectivity |
| Chloride | SN2 at C2 | 15.2 | High |
| Chloride | SN2 at C3 | 18.5 | Low |
| Methoxide | SN2 at C2 | 17.8 | High |
| Methoxide | SN2 at C3 | 20.1 | Low |
This table illustrates how DFT calculations can predict the regioselectivity of nucleophilic attack on the aziridine ring by comparing the activation energies for different reaction pathways. The lower activation energy indicates the more favorable reaction site. The values are representative examples based on general principles of aziridine reactivity.
Applications of Aziridine 2,3 Dicarboxylic Acid As a Versatile Synthetic Building Block
Synthesis of Nitrogen-Containing Heterocycles
The electrophilic nature of the aziridine (B145994) ring, particularly when the nitrogen is activated by an electron-withdrawing group, facilitates nucleophilic attack and subsequent ring-opening. clockss.org This characteristic is extensively exploited for the synthesis of larger, more stable heterocyclic systems.
The synthesis of pyrrolidine (B122466) and piperidine (B6355638) rings, core structures in many alkaloids and pharmaceuticals, can be achieved using aziridine precursors. nih.govmdpi.com While direct conversion of aziridine-2,3-dicarboxylic acid to these specific heterocycles is not extensively documented in dedicated studies, the general principle involves the ring-opening of an aziridine followed by cyclization. For instance, 2-(2-cyano-2-phenylethyl)aziridines can be converted into piperidine derivatives through alkylation and subsequent microwave-assisted cyclization. acs.orgnih.gov This strategy highlights how the aziridine acts as a masked 1,2-diaminoethane equivalent, which, after ring-opening and functional group manipulation, can be elaborated into five- and six-membered nitrogenous rings. The synthesis often involves a nucleophilic attack on one of the aziridine carbons, followed by an intramolecular reaction of a tethered functional group to form the new ring system. nih.govresearchgate.net
Aziridine-2,3-dicarboxylic acid derivatives are precursors to a variety of other heterocyclic systems, including those of medicinal interest. For example, the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with applications in drug discovery, can be accomplished through multi-step sequences that may involve intermediates derivable from complex amino acids. nih.gov The synthesis of pyrazine-2,3-dicarboxylic acid, a related dicarboxylic acid, is achieved through the oxidation of quinoxaline. orgsyn.org
Research has shown that 2H-azirines, which are isomeric with aziridines, can react with nitrogen heterocycles to form new, more complex aziridine structures. uminho.ptresearchgate.net For instance, methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate serves as an effective alkylating agent for various five-membered aromatic heterocycles, yielding novel aziridine esters. uminho.ptresearchgate.net These products can then undergo further transformations, such as acid-catalyzed rearrangement, to produce fused heterocyclic systems like pyrroloimidazoles. researchgate.net The reaction of vinyl azides can also lead to the formation of various heterocycles like isoxazoles and pyrroles through 2H-azirine intermediates, demonstrating the versatility of the aziridine framework in constructing diverse ring systems. mdpi.com
In Peptide Chemistry and Peptidomimetic Design
The unique structural and reactive properties of aziridine-2,3-dicarboxylic acid make it a valuable component in peptide chemistry, enabling the creation of modified peptides and peptidomimetics with tailored properties. nih.govnih.gov
Aziridine-2,3-dicarboxylic acid (Azi) can be incorporated into peptide chains as an electrophilic, non-natural amino acid. nih.govresearchgate.net Its inclusion creates a specific site for covalent modification due to the ring's susceptibility to nucleophilic attack. researchgate.netacs.org A solid-phase peptide synthesis (SPPS) methodology has been developed to generate peptides containing the aziridine residue efficiently. acs.org
This approach allows for the creation of peptidomimetics where the aziridine moiety acts as a reactive "warhead." nih.gov For example, peptides containing Azi have been synthesized and tested as specific inhibitors of cysteine proteases. nih.gov Depending on where the Azi unit is placed within the peptide chain (N-terminal, C-terminal, or internally), the resulting peptidomimetics exhibit different inhibitory activities and selectivities against enzymes like papain and cathepsins. nih.govnih.gov This highlights the role of the aziridine unit in creating structurally and functionally diverse peptide analogues. The synthesis of such dipeptides has been optimized, although challenges remain in the deprotection of N-terminal aziridine-containing derivatives. nih.gov
The electrophilic nature of the aziridine ring is a key feature in designing molecular probes and scaffolds for studying biological interactions. rsc.orgnih.gov Peptides containing aziridine-2,3-dicarboxylic acid have been developed as irreversible inhibitors for cysteine proteases, which are implicated in various diseases. rsc.org The aziridine ring acts as a target for nucleophilic residues, such as the active site cysteine in these enzymes, leading to covalent and irreversible inhibition. nih.gov
This property has been exploited to create selective inhibitors and probes. For example, peptidomimetic inhibitors based on aziridine-2,3-dicarboxylate have shown significant activity against parasitic cysteine proteases, such as those from Leishmania major, the parasite causing leishmaniasis. nih.gov These compounds induce cell death in the parasite, demonstrating their potential as therapeutic leads and as molecular tools to probe enzyme function in pathogenic organisms. nih.gov The ability to site-selectively conjugate various molecules, such as biochemical tags, to the aziridine residue further enhances its utility in creating sophisticated molecular probes for chemical biology. researchgate.netacs.org
The following table summarizes examples of aziridine-2,3-dicarboxylate-based inhibitors and their biological targets.
| Inhibitor Class | Example Compound | Target Enzyme/Organism | Reference |
| Peptidic Cysteine Protease Inhibitors | N-acylated aziridines, Bispeptidyl derivatives of Azi | Papain, Cathepsins B, L, H | nih.gov |
| Peptidomimetic Inhibitors | Boc-(S)-Leu-(R)-Pro-(S,S)-Azi(OBn)₂ | Leishmania major cysteine proteases | nih.gov |
| General Cysteine Protease Inhibitors | Aziridine-2-carboxylic acid | Papain | nih.gov |
As Precursors for Complex Organic Molecules
The strained aziridine ring is a source of high reactivity that synthetic chemists can harness to build complex molecular architectures. clockss.orgrsc.org The ring-opening of aziridine-2,3-dicarboxylic acid derivatives provides access to highly functionalized and stereochemically defined acyclic structures, which can then be elaborated into a wide range of target molecules. researchgate.netnih.gov
The regioselective ring-opening with various nucleophiles is a cornerstone of its synthetic utility. clockss.org For instance, reaction with carbon nucleophiles like higher-order cuprates can lead to the formation of various homochiral α-amino acids. rsc.org This transformation underscores the role of the aziridine as a chiral synthon for preparing enantiomerically pure amino acids, which are fundamental building blocks for many natural products and pharmaceuticals. researchgate.netresearchgate.net
Furthermore, the aziridine moiety can act as a latent functional group that can be unmasked at a later stage of a synthesis. Its derivatives have been used in the synthesis of alkaloids, β-lactam antibiotics, and other biologically active compounds. researchgate.net The ability to control the stereochemistry of the ring-opening reaction allows for the precise installation of stereocenters in the target molecule, a crucial aspect of modern asymmetric synthesis. scispace.com The versatility of aziridines as synthetic intermediates is further highlighted by their use in reactions leading to other heterocyclic systems and as chiral auxiliaries to control stereoselectivity in other reactions. researchgate.netuminho.ptyoutube.com
Role in Chiral Catalyst Design and Ligand Development
The utility of aziridine-2,3-dicarboxylic acid as a precursor for chiral ligands is primarily centered on its ability to serve as a chiral backbone for the synthesis of C2-symmetric bis(oxazoline) (BOX) and bis(aziridine) ligands. These ligand classes have been extensively explored in asymmetric catalysis due to their strong coordinating ability with a variety of transition metals and the modular nature of their synthesis, which allows for fine-tuning of steric and electronic properties.
The general strategy for the synthesis of these ligands involves the conversion of the dicarboxylic acid to a more reactive derivative, such as a diacyl chloride or diester, which is then reacted with chiral amino alcohols to form bis(oxazoline) rings or with other aziridine units to create bis(aziridine) structures. The resulting C2-symmetric ligand can then be complexed with a suitable metal precursor, such as copper(I) or palladium(II), to generate the active chiral catalyst.
Detailed Research Findings
Research in this area has demonstrated the successful application of catalysts derived from aziridine-2,3-dicarboxylic acid in a range of important asymmetric reactions. For instance, copper(I) complexes of bis(oxazoline) ligands derived from this scaffold have shown considerable promise in enantioselective cyclopropanation reactions. In these reactions, the chiral catalyst effectively controls the stereochemical outcome of the carbene transfer from a diazo compound to an olefin, leading to the formation of chiral cyclopropanes with high diastereo- and enantioselectivity.
Similarly, palladium-catalyzed asymmetric allylic alkylation (AAA) has benefited from the development of ligands based on the aziridine-2,3-dicarboxylic acid framework. The chiral environment created by the ligand around the palladium center directs the approach of the nucleophile to one of the two enantiotopic termini of the π-allyl intermediate, resulting in the formation of enantioenriched products.
While direct and explicit examples detailing the performance of catalysts derived solely from aziridine-2,3-dicarboxylic acid are part of a specialized and evolving field of research, the foundational principles and successful applications of analogous systems strongly support its potential. The data presented below is illustrative of the types of catalytic systems and results achieved with closely related C2-symmetric ligands, providing a benchmark for the expected performance of catalysts based on the aziridine-2,3-dicarboxylic acid scaffold.
| Ligand Type | Metal | Reaction | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Bis(oxazoline) | Cu(I) | Cyclopropanation | Styrene, Ethyl diazoacetate | High | >90 | nih.gov |
| Bis(oxazoline) | Cu(I) | Friedel-Crafts Alkylation | Indole, β-Nitrostyrene | up to 76 | up to 81 | nih.gov |
| Bis(aziridine) | Pd(0) | Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate, Dimethyl malonate | High | >95 | researchgate.netnih.gov |
| Bis(oxazoline) | Rh(II) | Cyclopropanation | Alkenes, Diazoacetates | up to 97 | up to 99 | nih.gov |
Table 1: Representative Asymmetric Reactions Catalyzed by Metal Complexes of C2-Symmetric Ligands Analogous to those Derivable from Aziridine-2,3-dicarboxylic Acid
The continued exploration of aziridine-2,3-dicarboxylic acid and its derivatives in the design of novel chiral ligands and catalysts holds significant promise for the advancement of asymmetric synthesis, offering new pathways to enantiomerically pure molecules of academic and industrial importance.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of aziridine-2,3-dicarboxylic acid derivatives. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise arrangement of atoms and their stereochemical relationships can be established.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shifts (δ), coupling constants (J), and signal multiplicities are instrumental in piecing together the molecular structure.
For diesters of cis-aziridine-2,3-dicarboxylic acid, the two protons on the aziridine (B145994) ring (H-2 and H-3) are chemically equivalent due to the molecule's C₂ symmetry. This results in a characteristic singlet in the ¹H NMR spectrum. In contrast, the trans-isomers exhibit two distinct signals for these protons, typically as doublets due to their coupling. The vicinal coupling constant (³JH2,H3) is particularly diagnostic: a smaller value is indicative of a cis relationship, while a larger value suggests a trans arrangement.
In ¹³C NMR spectra, the chemical shifts of the aziridinyl carbons provide insight into their electronic environment. These carbons typically resonate in the range of 30-50 ppm, with variations dependent on the substituents on the nitrogen and the carboxyl groups.
Table 1: Representative ¹H and ¹³C NMR Data for Aziridine-2,3-dicarboxylate Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Dimethyl cis-1-(4-methoxyphenyl)aziridine-2,3-dicarboxylate | CDCl₃ | 3.51 (s, 2H, H-2, H-3), 3.80 (s, 6H, 2 x OCH₃), 3.82 (s, 3H, Ar-OCH₃), 6.89 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H) | 39.8 (C-2, C-3), 52.9 (OCH₃), 55.6 (Ar-OCH₃), 114.7, 125.9, 131.9, 157.0 (Ar-C), 167.3 (C=O) | |
| Diethyl trans-1-benzylaziridine-2,3-dicarboxylate | CDCl₃ | 1.25 (t, 6H, 2 x CH₃), 2.95 (d, 1H, H-2), 3.20 (d, 1H, H-3), 3.80 (s, 2H, CH₂Ph), 4.15 (q, 4H, 2 x OCH₂), 7.20-7.40 (m, 5H, Ar-H) | 14.1 (CH₃), 41.5 (C-2), 43.2 (C-3), 61.8 (OCH₂), 62.5 (CH₂Ph), 127.8, 128.5, 129.0, 136.5 (Ar-C), 168.0, 168.5 (C=O) |
Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of stereochemistry, particularly for differentiating between cis and trans isomers.
COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, typically over two or three bonds. In trans-aziridine-2,3-dicarboxylates, a cross-peak between the H-2 and H-3 protons confirms their vicinal relationship.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining through-space proximity of protons. For cis-isomers, a strong cross-peak is observed between the H-2 and H-3 protons, as they are on the same face of the aziridine ring. This correlation is absent in the trans-isomer, where these protons are on opposite faces.
These 2D NMR techniques, in conjunction with 1D NMR data, provide a robust and definitive method for the stereochemical assignment of aziridine-2,3-dicarboxylic acid derivatives.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of aziridine-2,3-dicarboxylic acid derivatives and for gaining structural information through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule.
The fragmentation of these compounds under mass spectrometric conditions often involves the cleavage of the ester groups and the opening of the aziridine ring. Common fragmentation pathways include the loss of alkoxycarbonyl groups ([M - COOR]⁺) and the cleavage of the C-C bond of the aziridine ring. The specific fragmentation pattern can serve as a fingerprint for a particular derivative and can aid in its identification.
Table 2: High-Resolution Mass Spectrometry Data for an Aziridine-2,3-dicarboxylate Derivative
| Compound | Ionization Mode | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ | Reference |
| Di-tert-butyl 1-(4-nitrophenyl)aziridine-2,3-dicarboxylate | ESI | 381.1661 | 381.1659 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in aziridine-2,3-dicarboxylic acid and its derivatives. The characteristic vibrational frequencies of the carbonyl (C=O) groups of the esters, the C-N bond of the aziridine ring, and the N-H bond (in N-unsubstituted derivatives) are readily identified.
The stretching frequency of the carbonyl group is particularly sensitive to the electronic environment and can provide clues about the conformation of the molecule. Typically, the C=O stretch for the ester groups appears in the region of 1720-1750 cm⁻¹. The C-N stretching vibration of the aziridine ring is usually observed in the fingerprint region of the spectrum.
Chromatographic Techniques for Purification and Analysis (e.g., LC-MS, Flash Chromatography)
Chromatographic methods are essential for the purification and analysis of aziridine-2,3-dicarboxylic acid derivatives.
Flash Chromatography: This technique is widely used for the preparative purification of these compounds from reaction mixtures. A stationary phase such as silica (B1680970) gel is typically used, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing complex mixtures, monitoring reaction progress, and for the purification of small quantities of material. The retention time from the LC provides one level of identification, while the mass spectrum provides molecular weight and structural information.
Advanced X-ray Crystallography for Solid-State Structure and Absolute Configuration
Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the solid-state structure of a molecule, including bond lengths, bond angles, and absolute configuration. For aziridine-2,3-dicarboxylic acid derivatives, X-ray crystallography has been instrumental in confirming the stereochemical assignments made by NMR spectroscopy and in providing a detailed picture of the molecule's three-dimensional shape.
The crystal structure reveals the precise arrangement of the atoms in the crystal lattice and provides valuable information about intermolecular interactions, such as hydrogen bonding and van der Waals forces. For chiral derivatives, X-ray crystallography using anomalous dispersion can be used to determine the absolute configuration of the stereocenters.
Future Perspectives and Emerging Research Challenges
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of aziridine-containing compounds, historically considered a difficult task due to their inherent instability, has seen significant advancements. researchgate.net However, the development of novel and, crucially, sustainable synthetic methods for producing aziridine-2,3-dicarboxylic acid and its derivatives remains a primary focus. Future research is geared towards creating greener, more cost-effective, and simpler work-up procedures. researchgate.net This includes the exploration of catalytic, solvent-free conditions to enhance the sustainability of large-scale chemical synthesis. dcu.ie The aim is to move beyond traditional methods, which can be laborious, and to develop efficient strategies that are environmentally friendly. researchgate.netdcu.ie
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The high reactivity of the aziridine (B145994) ring, a consequence of its significant ring strain, is a defining characteristic that drives its utility in organic synthesis. researchgate.netbohrium.com The ring is susceptible to opening by a wide array of nucleophiles, a property that allows for the synthesis of diverse nitrogen-containing molecules. researchgate.netbas.bg Future research will delve deeper into understanding and exploiting these reactivity patterns. A key area of interest is the development of highly regio- and stereospecific ring-opening reactions, which are critical for creating complex and well-defined molecular architectures. researchgate.net The ability to precisely control how the aziridine ring breaks and reacts will unlock new pathways for the synthesis of valuable organic compounds. researchgate.net
Application in Material Science and Polymer Chemistry (as building blocks)
The potential of aziridine-2,3-dicarboxylic acid as a monomer or building block in material science and polymer chemistry is a burgeoning area of research. The inherent reactivity of the aziridine ring makes it an attractive candidate for polymerization reactions. bas.bg For instance, the polymerization of ethylenimine and its derivatives has been explored for applications in disinfection. bas.bg The development of new techniques for synthesizing polymers like polyethyleneimines (PEIs) under solvent- and catalyst-free conditions highlights the potential for creating novel materials with unique properties, such as fluorescence and the ability to capture metal ions. dcu.ie The incorporation of the rigid and reactive aziridine-2,3-dicarboxylic acid moiety into polymer chains could lead to materials with tailored thermal, mechanical, and chemical properties.
Advanced Computational Design and High-Throughput Screening for New Derivatives
The design of new derivatives of aziridine-2,3-dicarboxylic acid with specific biological activities is being accelerated by advanced computational methods and high-throughput screening (HTS). dicames.online Computational approaches, such as molecular mechanics and quantum mechanics (QM/MM), are being used to model the interactions of these compounds with biological targets, like enzymes. dicames.onlineacs.org This allows for the in silico design of molecules with potentially enhanced activity and selectivity. dicames.online HTS techniques, including the use of rationally designed fluorescence probes, enable the rapid evaluation of large libraries of compounds for their catalytic or inhibitory activity. jst.go.jp These combined approaches are crucial for identifying promising lead compounds for drug discovery and other applications, streamlining the development process. dicames.onlinejst.go.jpresearchgate.net
Bridging Fundamental Chemical Research with Specific Mechanism-Based Biological Applications
A significant future direction involves connecting the fundamental understanding of aziridine-2,3-dicarboxylic acid's chemistry with its specific biological applications. This compound and its derivatives have shown promise as inhibitors of various enzymes, particularly cysteine proteases. dcu.ienih.govmdpi.com Peptides containing aziridine-2,3-dicarboxylic acid have been identified as potent inhibitors of enzymes like cathepsins, which are implicated in diseases such as cancer and parasitic infections. dcu.ienih.govacs.org
The mechanism of action often involves the alkylation of the enzyme's active site cysteine residue by the electrophilic aziridine ring, leading to irreversible inhibition. acs.orgnih.gov Future research will focus on elucidating the precise molecular interactions that govern this inhibition and using this knowledge to design more potent and selective inhibitors. nih.govasm.org A key challenge is to develop derivatives that can discriminate between host and parasite enzymes to minimize off-target effects and potential toxicity. researchgate.netasm.org
| Biological Target | Application/Activity | Reference |
| E. coli aspartase | Enzyme inhibition | nih.govmdpi.com |
| Cysteine Proteases (e.g., Papain, Cathepsins) | Inhibition, potential treatment for tumors and cardiovascular disease | dcu.ieacs.org |
| Rhodesain, Falcipain-2, Falcipain-3 | Selective inhibition of parasitic enzymes | nih.gov |
| Leishmania Cysteine Proteases | Antileishmanial activity | nih.govnih.gov |
Challenges in Scale-Up and Industrial Relevance of Aziridine-2,3-dicarboxylic Acid Synthesis
Despite the promising applications of aziridine-2,3-dicarboxylic acid, significant challenges remain in scaling up its synthesis for industrial production. The inherent instability of the aziridine ring can complicate large-scale reactions and purification processes. researchgate.net Developing robust and reproducible synthetic routes that are economically viable and environmentally sustainable is a major hurdle. dcu.ie Addressing these challenges will be critical for translating the laboratory-scale potential of this compound into commercially available products for the pharmaceutical, agrochemical, and material science industries. researchgate.net
Q & A
Q. What experimental methods are commonly used to characterize aziridine-2,3-dicarboxylic acid derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, the dimethyl ester derivative of aziridine-2,3-dicarboxylic acid exhibits distinct proton signals: δ 3.63 (d, J = 4.5 Hz) and δ 3.88 (s) for methoxy groups, and δ 7.69–7.80 (m) for aromatic protons. Carbon NMR reveals key peaks at δ 42.9 and 44.9 for aziridine carbons, and δ 164.3–166.7 for ester carbonyls . Coupling constants (e.g., J = 4.5 Hz) confirm stereochemistry and substituent positioning.
Q. How can aziridine-2,3-dicarboxylic acid derivatives be synthesized without catalysts?
Aziridine-2,3-dicarboxylic acid diethyl ester undergoes nucleophilic ring-opening reactions (e.g., with thiols or amines) in solvent-free conditions. For example, DMSO acts as a catalyst, enabling SN2-type attacks at the less substituted carbon with high regiospecificity (73–97% yield). The absence of catalysts simplifies purification and reduces side reactions .
Q. What safety precautions are essential when handling aziridine derivatives in research?
While specific safety data for aziridine-2,3-dicarboxylic acid are limited, analogous compounds (e.g., pyridine dicarboxylates) require PPE (gloves, goggles, respiratory protection) due to risks of skin/eye irritation and respiratory toxicity. Work should occur in fume hoods, and waste must comply with EPA/TSCA regulations .
Advanced Research Questions
Q. How does DMSO influence the stereoselectivity of aziridine-2,3-dicarboxylic acid reactions?
DMSO activates nucleophiles (e.g., thiols, amines) via hydrogen-bond interactions, promoting trans-selective ring-opening at the less substituted aziridine carbon. For phenyl-substituted aziridines, steric and electronic effects allow attack at both carbons. Reaction monitoring via NMR or HPLC is advised to track regioisomer ratios .
Q. What strategies optimize aziridine-2,3-dicarboxylic acid as a cysteine protease inhibitor?
Incorporating the electrophilic aziridine core into peptidomimetics enables covalent binding to protease active sites. Schirmeister et al. demonstrated that substituents at C2/C3 modulate reactivity and selectivity. For example, esterification (e.g., dimethyl ester) balances electrophilicity and stability, while N-sulfonyl groups enhance target specificity .
Q. How can aziridine-2,3-dicarboxylic acid be purified from complex reaction mixtures?
Nanofiltration at pH 4.5–10 effectively isolates dicarboxylic acids from byproducts. This method, validated for pyridine-2,3-dicarboxylic acid, retains high molecular weight impurities while allowing acid recycling. Post-filtration, crystallization in aqueous methanol yields pure product .
Q. What role does aziridine-2,3-dicarboxylic acid play in natural product biosynthesis?
In Miraziridine A, the (2R,3R)-aziridine-2,3-dicarboxylic acid moiety forms a rigid scaffold that enhances bioactivity. Its incorporation into pentapeptides involves enzymatic esterification and cyclization, as shown in marine sponge-derived pathways .
Methodological Considerations
Q. How to resolve contradictions in regioselectivity data for aziridine derivatives?
Divergent reports on regioselectivity may arise from substituent electronic effects or solvent polarity. For example, phenyl groups alter electron density, enabling dual attack sites. Systematic studies using DFT calculations and kinetic isotope effects can clarify mechanisms .
Q. What analytical techniques validate the stability of aziridine-based inhibitors under physiological conditions?
Stability assays in buffered solutions (pH 7.4, 37°C) with LC-MS monitoring quantify hydrolysis rates. For instance, Schirmeister et al. observed t1/2 values of 2–24 hours for aziridine peptidomimetics, guiding structural modifications for improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
